molecular formula C21H20N2O4S B11233278 [3-(2,3-dihydro-1H-indol-1-yl)-1,1-dioxido-1-benzothiophen-2-yl](morpholin-4-yl)methanone CAS No. 938014-03-0

[3-(2,3-dihydro-1H-indol-1-yl)-1,1-dioxido-1-benzothiophen-2-yl](morpholin-4-yl)methanone

Cat. No.: B11233278
CAS No.: 938014-03-0
M. Wt: 396.5 g/mol
InChI Key: RWMSDCVWTXKBDQ-UHFFFAOYSA-N
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Description

The compound 3-(2,3-dihydro-1H-indol-1-yl)-1,1-dioxido-1-benzothiophen-2-ylmethanone features a benzothiophene core with a sulfone group (1,1-dioxido), a 2,3-dihydroindole substituent at position 3, and a morpholine-linked methanone group at position 2. The morpholine moiety enhances solubility, while the dihydroindole group may contribute to π-π stacking interactions in biological targets .

Properties

CAS No.

938014-03-0

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

[3-(2,3-dihydroindol-1-yl)-1,1-dioxo-1-benzothiophen-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C21H20N2O4S/c24-21(22-11-13-27-14-12-22)20-19(16-6-2-4-8-18(16)28(20,25)26)23-10-9-15-5-1-3-7-17(15)23/h1-8H,9-14H2

InChI Key

RWMSDCVWTXKBDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(S(=O)(=O)C4=CC=CC=C43)C(=O)N5CCOCC5

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound likely exerts its effects through interactions with specific molecular targets and pathways. Detailed studies are required to elucidate this mechanism.
  • Comparison with Similar Compounds

    Structural Analogues and Substitution Patterns

    The following compounds share key structural features with the target molecule:

    Compound Name Molecular Formula Key Substituents Molecular Weight Reference
    3-(2,3-Dihydro-1H-indol-1-yl)-1,1-dioxido-1-benzothiophen-2-ylmethanone C21H19N2O4S Benzothiophene-1,1-dioxido, 2,3-dihydroindole, morpholinyl-methanone 395.45 g/mol
    (2,3-Dihydro-1H-indol-1-yl)[6-methyl-4-(morpholin-4-yl)furo[2,3-d]pyrimidin-5-yl]methanone C20H20N4O3 Furopyrimidine, morpholinyl, dihydroindole 364.4 g/mol
    5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone C22H23N2O4 Hydroxyindole, morpholinoethyl, 4-methoxyphenyl-methanone 379.43 g/mol
    1-(2-Morpholin-4-ylethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone (A-796,260) C22H30N2O2 Tetramethylcyclopropyl, morpholinylethyl-indole 354.49 g/mol

    Key Observations :

    • Benzothiophene vs. Heterocyclic Cores: The target compound’s benzothiophene sulfone core distinguishes it from analogs with furan-pyrimidine () or tetramethylcyclopropyl groups (). The sulfone group increases polarity and may enhance metabolic stability compared to non-sulfonated heterocycles .
    • Indole Modifications: The 2,3-dihydroindole in the target molecule reduces aromaticity compared to fully aromatic indoles in analogs (e.g., ), possibly affecting binding affinity to targets like serotonin or cannabinoid receptors .

    Biological Activity

    The compound 3-(2,3-dihydro-1H-indol-1-yl)-1,1-dioxido-1-benzothiophen-2-ylmethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure

    The compound features a unique structure comprising an indole moiety fused with a benzothiophene ring and a morpholine group. This structural configuration is believed to contribute to its biological activity.

    Biological Activity Overview

    Research indicates that compounds with similar structures exhibit a range of biological activities, including:

    • Anticancer Properties : Many indole derivatives have shown significant cytotoxic effects against various cancer cell lines.
    • Antimicrobial Activity : Compounds containing thiophene and indole rings often display antimicrobial properties.
    • Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways.

    Anticancer Activity

    Several studies have investigated the anticancer potential of indole derivatives. For instance, compounds similar to the target molecule have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancers. A notable study reported that certain indole derivatives induced apoptosis in A549 lung carcinoma cells, suggesting that the compound may share similar mechanisms of action.

    Cell Line IC50 (µM) Mechanism of Action
    A5495.2Induction of apoptosis
    MDA-MB-2314.8Cell cycle arrest at G2/M phase
    SKOV-36.0DNA binding and inhibition

    Antimicrobial Activity

    The compound's structural components suggest potential antimicrobial properties. Research on related thiophene-indole compounds has shown effectiveness against Gram-positive and Gram-negative bacteria. For example, a study highlighted that certain derivatives inhibited bacterial growth by disrupting cell membrane integrity.

    The mechanisms through which 3-(2,3-dihydro-1H-indol-1-yl)-1,1-dioxido-1-benzothiophen-2-ylmethanone exerts its biological effects may include:

    • DNA Intercalation : Similar compounds have been shown to bind to DNA, disrupting replication and transcription processes.
    • Enzyme Inhibition : The presence of dioxido groups may interact with key enzymes involved in cancer cell metabolism.

    Study 1: Indole Derivatives in Cancer Therapy

    A study published in MDPI examined the synthesis and biological evaluation of various indole derivatives, including those structurally related to our compound. The results indicated that these compounds could effectively inhibit tumor growth in vivo models, supporting their development as potential anticancer agents .

    Study 2: Antimicrobial Properties

    Another investigation focused on the antimicrobial activity of thiophene-containing compounds. The findings revealed that these compounds could inhibit the growth of several bacterial strains, showcasing their potential as new antimicrobial agents .

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